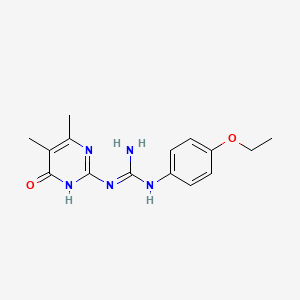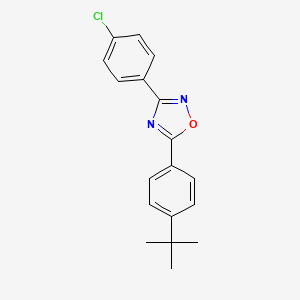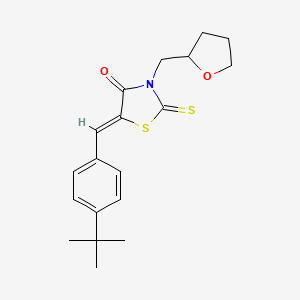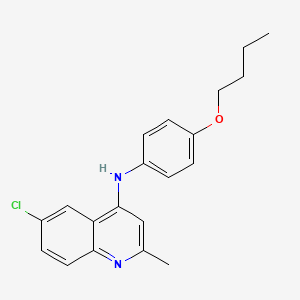![molecular formula C28H20BrClN2O3S B11626281 ethyl (2Z)-2-(4-bromobenzylidene)-5-(4-chlorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11626281.png)
ethyl (2Z)-2-(4-bromobenzylidene)-5-(4-chlorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2Z)-2-(4-bromobenzylidene)-5-(4-chlorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (phew, that’s a mouthful!) belongs to the class of heterocyclic compounds. Let’s break down its name:
Ethyl: Refers to the ethyl group (C₂H₅) attached to the compound.
(2Z)-2-(4-bromobenzylidene): Indicates the presence of a substituted benzylidene group with a bromine atom.
5-(4-chlorophenyl): Describes the phenyl ring with a chlorine substituent.
3-oxo: Indicates a ketone functional group.
7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Specifies the fused thiazolo-pyrimidine ring system.
Métodos De Preparación
The synthetic routes for this compound can be quite intricate due to its unique structure. here are some general steps involved:
Condensation Reaction: Start with the appropriate precursors (such as a thiazole derivative and a benzaldehyde). Perform a condensation reaction to form the benzylidene intermediate.
Substitution and Cyclization: Introduce the bromine and chlorine substituents. Cyclize the compound to form the thiazolo-pyrimidine ring system.
Esterification: Finally, esterify the carboxylic acid group with an ethyl alcohol to obtain the ethyl ester.
Industrial production methods may involve variations of these steps, optimized for yield and scalability.
Análisis De Reacciones Químicas
This compound can undergo various reactions:
Oxidation: The ketone group is susceptible to oxidation.
Reduction: Reduction of the ketone or other functional groups.
Substitution: The bromine and chlorine atoms can participate in substitution reactions.
Cyclization: Intramolecular cyclization reactions to form the fused ring system.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., AlCl₃). Major products depend on reaction conditions and regioselectivity.
Aplicaciones Científicas De Investigación
This compound has diverse applications:
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Anticancer Activity: Some derivatives exhibit promising anticancer properties.
Antimicrobial Agents: Research explores its antibacterial and antifungal effects.
Material Science: Used in the synthesis of functional materials.
Mecanismo De Acción
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets (e.g., enzymes, receptors) and modulates cellular pathways.
Comparación Con Compuestos Similares
While there are no direct analogs, similar heterocyclic compounds with fused ring systems exist. Notable examples include thiazolopyrimidines and benzylidene derivatives.
Propiedades
Fórmula molecular |
C28H20BrClN2O3S |
|---|---|
Peso molecular |
579.9 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-[(4-bromophenyl)methylidene]-5-(4-chlorophenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H20BrClN2O3S/c1-2-35-27(34)23-24(18-6-4-3-5-7-18)31-28-32(25(23)19-10-14-21(30)15-11-19)26(33)22(36-28)16-17-8-12-20(29)13-9-17/h3-16,25H,2H2,1H3/b22-16- |
Clave InChI |
ARHODZRRIUBOHB-JWGURIENSA-N |
SMILES isomérico |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C/C4=CC=C(C=C4)Br)/S2)C5=CC=CC=C5 |
SMILES canónico |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=C(C=C4)Br)S2)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B11626222.png)
![8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B11626223.png)
![N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-furyl)ethenyl]benzamide](/img/structure/B11626234.png)

![2-(4-chloro-2-methylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B11626239.png)
![Propan-2-yl 5-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11626242.png)
![7-methyl-2-[(4-methylbenzyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626247.png)
![Ethyl 2-{[(naphthalen-2-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11626256.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626264.png)

![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B11626277.png)

